Tribulusamide B
Description
Structure
3D Structure
Properties
Molecular Formula |
C36H34N2O9 |
|---|---|
Molecular Weight |
638.7 g/mol |
IUPAC Name |
(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-5-[(E)-3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-N-[2-(4-hydroxyphenyl)-2-oxoethyl]-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C36H34N2O9/c1-45-30-19-24(8-13-28(30)41)34-33(36(44)38-20-29(42)23-6-11-26(40)12-7-23)27-17-22(18-31(46-2)35(27)47-34)5-14-32(43)37-16-15-21-3-9-25(39)10-4-21/h3-14,17-19,33-34,39-41H,15-16,20H2,1-2H3,(H,37,43)(H,38,44)/b14-5+/t33-,34-/m0/s1 |
InChI Key |
XVJJOSGFWYDEBL-HLCHFAOESA-N |
Isomeric SMILES |
COC1=CC(=CC2=C1O[C@H]([C@H]2C(=O)NCC(=O)C3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)/C=C/C(=O)NCCC5=CC=C(C=C5)O |
Canonical SMILES |
COC1=CC(=CC2=C1OC(C2C(=O)NCC(=O)C3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)C=CC(=O)NCCC5=CC=C(C=C5)O |
Synonyms |
tribulusamide B tribulusamide-B |
Origin of Product |
United States |
Isolation and Purification Methodologies
Extraction Procedures from Tribulus terrestris Plant Material, Specifically Fruits
The initial and crucial step in obtaining Tribulusamide B is the extraction from the fruits of the Tribulus terrestris plant. nih.gov The selection of the fruit is significant as it is a primary source of various bioactive compounds, including lignanamides like Tribulusamide A and B. nih.gov
The process typically commences with the air-drying and crushing of the fruits. nih.gov This is followed by extraction using a solvent, with 80% ethanol (B145695) being a commonly reported choice. nih.gov The powdered plant material is subjected to successive extractions to ensure a comprehensive recovery of the target compounds. For instance, a large-scale extraction might involve using 18 liters of 80% ethanol for every 10 kilograms of ground fruit, repeated multiple times over a period of days at room temperature. nih.gov
Following the initial extraction, the resulting solution is filtered and concentrated under a vacuum at a controlled temperature, often around 40°C, to yield a residue. nih.gov This crude extract is then typically suspended in water and subjected to partitioning with various solvents of increasing polarity. This liquid-liquid extraction helps to separate compounds based on their solubility. A common sequence involves partitioning with hexane, followed by chloroform (B151607) and then ethyl acetate (B1210297). nih.gov The fraction soluble in ethyl acetate has been found to be a rich source for the further isolation of this compound. nih.gov
Another approach involves using a 50% methanolic extract of the fruits. This extract is then partitioned with solvents such as n-butanol and ethyl acetate. The selection of the solvent and the partitioning scheme are critical for the initial enrichment of the desired compounds.
Table 1: Overview of Extraction Solvents and Procedures for Tribulus Compounds
| Plant Part | Initial Extraction Solvent | Subsequent Partitioning Solvents | Reference |
| Fruits | 80% Ethanol | Hexane, Chloroform, Ethyl Acetate | nih.gov |
| Fruits | 50% Methanol (B129727) | Water, n-Butanol, Ethyl Acetate | |
| Fruits | Methanol (after defatting with n-hexane) | 0.5 N HCl, Chloroform | scienceopen.com |
| Plant Material | 50% Ethanol | Not specified | csfarmacie.cz |
Chromatographic Separation Techniques for Compound Isolation and Enrichment
Once a sufficiently enriched extract is obtained, various chromatographic techniques are employed for the isolation and purification of this compound. Column chromatography is a fundamental method used in this process.
The ethyl acetate soluble fraction, for example, is often subjected to silica (B1680970) gel column chromatography. nih.gov A gradient elution system is typically used, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, with the proportion of methanol being incrementally increased (e.g., from 100:0 to 50:50, v/v). nih.gov The fractions collected from the column are monitored, often using techniques like thin-layer chromatography (TLC), to identify those containing the target compound.
For further purification, size-exclusion chromatography, such as with Sephadex LH-20, is frequently utilized. nih.gov The fractions showing promising activity or containing the desired compound are passed through a Sephadex column, with a solvent mixture like chloroform-methanol (1:1) as the eluent. nih.gov This step helps to separate molecules based on their size, leading to the isolation of purer compounds. In some reported procedures, Tribulusamide D, a related compound, was precipitated from a sub-fraction with methanol, indicating that precipitation can also be a final purification step. nih.gov
High-performance liquid chromatography (HPLC) is another powerful tool for both analytical and preparative separation. Reversed-phase HPLC with a C18 column is commonly used. e3s-conferences.org A gradient mobile phase, for instance, consisting of a phosphoric acid buffer and acetonitrile, allows for the fine separation of closely related compounds. The detection is often carried out using a UV detector at a specific wavelength, such as 203 nm. e3s-conferences.org
Table 2: Chromatographic Techniques for the Isolation of Tribulus Compounds
| Chromatographic Method | Stationary Phase | Mobile Phase/Eluent | Purpose | Reference |
| Column Chromatography | Silica Gel | Chloroform:Methanol (gradient) | Initial separation of extract | nih.gov |
| Size-Exclusion Chromatography | Sephadex LH-20 | Chloroform:Methanol (1:1) | Further purification | nih.gov |
| High-Performance Liquid Chromatography (HPLC) | C18 Reversed-Phase | Phosphoric acid buffer & Acetonitrile (gradient) | Analytical and preparative separation | e3s-conferences.org |
| Thin-Layer Chromatography (TLC) | Silica Gel G | 15% petroleum ether in ethyl acetate, 20% methanol in chloroform | Monitoring fractions |
Standardization Considerations for this compound Extract Production
The production of standardized extracts of Tribulus terrestris is crucial to ensure quality, consistency, and efficacy. nih.gov The chemical composition of the plant can vary depending on factors such as the geographical origin, growing conditions, and harvesting time. nih.gov Therefore, standardization is necessary to guarantee a certain content of active compounds, such as this compound. nih.gov
Standardization involves the development of analytical methods to quantify specific marker compounds in the extract. neuroquantology.com For Tribulus terrestris extracts, standardization is often based on the content of steroidal saponins, particularly protodioscin. researchgate.net However, for extracts where other compounds like lignanamides are of interest, specific methods for their quantification are required.
High-performance liquid chromatography (HPLC) is a key analytical technique for the standardization of Tribulus terrestris extracts. researchgate.net By using a validated HPLC method with a reference standard for this compound, it is possible to determine the exact concentration of this compound in a given extract. This ensures that each batch of the extract meets predefined quality standards.
Other parameters recommended by organizations like the World Health Organization for the standardization of plant materials include macroscopic and microscopic examination, as well as physicochemical evaluations. neuroquantology.com These evaluations help to confirm the identity and purity of the raw plant material before extraction. neuroquantology.com The development of selective extraction methods that target specific classes of phytocompounds is also a critical aspect of producing standardized extracts. nih.gov
Structural Elucidation and Advanced Analytical Characterization
Application of Advanced Spectroscopic Techniques for Structure Determination
The foundational framework of Tribulusamide B was pieced together using a combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, with further confirmation from other spectroscopic methods.
Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) Spectroscopy
The intricate structure of this compound was primarily elucidated using two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy. thieme-connect.comnih.gov This powerful, non-destructive technique allows for the detailed mapping of proton (¹H) and carbon (¹³C) nuclei within the molecule, revealing how they are connected and spatially oriented.
Through various 2D-NMR experiments, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), scientists were able to establish the planar structure of this compound. vdoc.pub These experiments revealed the presence of two cinnamic amide moieties joined together in a specific configuration. thieme-connect.comnih.gov NOESY (Nuclear Overhauser Effect Spectroscopy) experiments provided further insight into the spatial relationships between protons, confirming the relative stereochemistry of the molecule. thieme-connect.com The analysis of these complex datasets was crucial in assembling the complete chemical architecture of this compound. vdoc.pub
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was instrumental in determining the precise elemental composition of this compound. This technique provides a highly accurate measurement of the molecule's mass-to-charge ratio, allowing for the deduction of its molecular formula.
HR-ESI-MS analysis of this compound yielded a molecular formula of C₃₆H₃₄N₂O₉. scispace.comresearchgate.netresearchgate.net This information is critical for confirming the identity of the compound and is a prerequisite for detailed structural elucidation by other spectroscopic methods. The exact mass measurement provided by HR-ESI-MS serves as a fundamental piece of data in the characterization of this natural product. acs.orgresearchgate.net
| Parameter | Value | Source |
| Molecular Formula | C₃₆H₃₄N₂O₉ | scispace.comresearchgate.netresearchgate.net |
| Molecular Weight | 638.7 g/mol | nih.gov |
| Exact Mass | 638.22643067 Da | nih.gov |
Complementary Spectroscopic Analyses (e.g., IR, UV-Vis)
In conjunction with NMR and mass spectrometry, other spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide additional structural information and confirmation. acs.orgresearchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to hydroxyl (-OH), amide (N-H and C=O), and aromatic (C=C) groups, which are all key components of its structure. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated systems. The presence of aromatic rings and double bonds in this compound would result in characteristic absorption maxima in the UV-Vis spectrum, further corroborating its proposed structure. researchgate.net
Stereochemical Assignment by Chiroptical Methods (If Applicable)
While 2D-NMR, specifically NOESY, provided the relative stereochemistry of this compound, establishing the absolute configuration often requires chiroptical methods. thieme-connect.com The IUPAC name (2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-5-[(E)-3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-N-[2-(4-hydroxyphenyl)-2-oxoethyl]-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide specifies the stereochemistry at its chiral centers. nih.gov This assignment is crucial for understanding its biological activity and for potential synthetic efforts.
Methodologies for Purity Assessment and Quantitative Analysis
Ensuring the purity of an isolated natural product and quantifying its presence in a sample are critical steps in phytochemical research. For compounds like this compound, High-Performance Liquid Chromatography (HPLC) is a commonly employed technique. vdoc.pub
HPLC, particularly when coupled with a diode-array detector (DAD) or a mass spectrometer (LC-MS), allows for the separation of this compound from other components in a mixture. vdoc.pubresearchgate.net This enables both the assessment of its purity by observing a single, well-defined peak and its quantification by comparing the peak area to that of a known standard. vdoc.pub These methods are essential for standardization and for ensuring the consistency of the material used in further studies.
Biosynthetic Pathways and Analog Development
Proposed Biosynthetic Origins of Tribulusamide B and Related Lignanamides
The biosynthesis of this compound and other lignanamides is believed to originate from the shikimate and phenylpropanoid pathways. imsc.res.in These fundamental metabolic routes in plants give rise to a variety of aromatic amino acids and phenolic compounds, which serve as the primary building blocks. Lignanamides are essentially dimers formed from two cinnamic acid amide units. researchgate.netnih.gov The proposed biosynthesis involves the coupling of these monomeric precursors to form the complex dimeric structure characteristic of lignanamides. While the precise enzymatic steps and intermediates are still under investigation, the general consensus points to an oxidative coupling mechanism, likely catalyzed by peroxidase enzymes. acs.org This process would generate the various linkage types observed in the diverse array of lignanamides.
Identification and Structural Diversity of Tribulusamide Derivatives (e.g., Tribulusamide A, C, D)
A number of Tribulusamide derivatives have been isolated and characterized from Tribulus terrestris, each with unique structural features. These include Tribulusamide A, C, and D, among others. researchgate.nethactcm.edu.cnscispace.comnih.govnih.govscience.govjle.com
Tribulusamide A , along with this compound, was identified as a new hepatoprotective lignanamide. nih.govsemanticscholar.org These compounds consist of two cinnamic amide moieties joined in a cis configuration, a structural detail elucidated through 2D-NMR spectroscopy. researchgate.netnih.gov
Tribulusamide C is distinguished by the presence of a pyrrolidine-2,5-dione unit, a feature not seen in other lignanamides from T. terrestris. tandfonline.comresearchgate.netnih.gov Its structure was determined using a combination of spectroscopic techniques, including IR, 1D- and 2D-NMR, and HR-ESI-MS. tandfonline.comnih.gov
Tribulusamide D has been isolated from the ethanol (B145695) extract of T. terrestris and has been the subject of anti-inflammatory studies. nih.govresearchgate.net Its chemical structure has been well-characterized. nih.govresearchgate.net
The structural diversity extends beyond these examples, with a wide range of lignanamides and other phenolic amides being reported from various plant sources. mdpi.commdpi.com This diversity arises from variations in the monomeric units, the types of chemical linkages between them, and their stereochemistry. acs.org
Table 1: Key Tribulusamide Derivatives
| Compound Name | Key Structural Features | Source Organism |
|---|---|---|
| Tribulusamide A | Dimer of two cinnamic amide units with a cis configuration. researchgate.netnih.gov | Tribulus terrestris nih.govsemanticscholar.org |
| This compound | Dimer of two cinnamic amide units with a cis configuration. researchgate.netnih.gov | Tribulus terrestris imsc.res.inresearchgate.net |
| Tribulusamide C | Contains a pyrrolidine-2,5-dione unit. tandfonline.comresearchgate.netnih.gov | Tribulus terrestris tandfonline.comresearchgate.netnih.gov |
| Tribulusamide D | A distinct feruloyl amide derivative. nih.govresearchgate.net | Tribulus terrestris nih.govresearchgate.net |
Enzymatic and Genetic Investigations into Lignanamide Biosynthesis in Tribulus terrestris
While the general biosynthetic pathway for lignanamides has been proposed, detailed enzymatic and genetic studies in Tribulus terrestris are still in their early stages. The plant is known to be a rich source of various bioactive compounds, including saponins, flavonoids, alkaloids, and lignanamides. gavinpublishers.comnih.gov The biosynthesis of these compounds is complex and likely involves a suite of specialized enzymes.
Research into the biosynthesis of similar compounds in other plants, such as the formation of avenanthramides, suggests the involvement of peroxidases in the dimerization process. acs.org It is hypothesized that similar enzymatic mechanisms are at play in T. terrestris for the synthesis of Tribulusamides. However, the specific genes encoding these enzymes and the regulatory networks controlling their expression in T. terrestris remain to be fully elucidated. Future research in this area will be crucial for a complete understanding of how this plant produces such a diverse array of structurally complex and biologically active molecules.
Hepatoprotective Activity in Murine Hepatocyte Culture
This compound has demonstrated significant potential in protecting liver cells from damage. Studies utilizing primary cultured murine hepatocytes have been instrumental in elucidating its cytoprotective capabilities against specific toxins.
Research has shown that this compound exhibits a protective effect on mouse hepatocytes against cell death induced by a combination of D-galactosamine (D-GalN) and tumor necrosis factor-alpha (TNF-α). This combination is a well-established model for inducing liver injury that mimics fulminant hepatitis. In these studies, this compound was found to possess hepatoprotective activity.
The hepatoprotective mechanism of this compound involves the modulation of key cellular pathways associated with apoptosis, or programmed cell death. Specifically, its protective effects are linked to the inhibition of the caspase cascade, a critical component of the apoptotic process.
One of the key findings is the ability of this compound to suppress the activation of caspase-3, a primary executioner caspase in the apoptotic pathway. Furthermore, investigations into the molecular mechanisms have revealed that this compound treatment leads to the suppression of the expression of Growth Arrest and DNA Damage-inducible protein 45 alpha (GADD45α) mRNA. GADD45α is known to be involved in stress signaling that can lead to cell cycle arrest and apoptosis. By downregulating GADD45α, this compound contributes to the survival of hepatocytes under toxic stress.
Cytoprotective Effects Against D-galactosamine/TNF-α-Induced Cell Death
Anti-inflammatory Potential and Associated Signaling Pathways (Based on Tribulus terrestris constituents, including related tribulusamides)
While direct studies on the anti-inflammatory activity of this compound are specific, the broader context of compounds isolated from Tribulus terrestris, including other tribulusamides, provides insight into potential anti-inflammatory mechanisms. These compounds have been shown to modulate various inflammatory pathways.
Constituents from Tribulus terrestris have been reported to influence the production of key inflammatory mediators. For instance, certain compounds have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Excessive NO production is a hallmark of inflammatory conditions. Similarly, the generation of prostaglandin (B15479496) E2 (PGE2), another crucial mediator of inflammation, has been shown to be modulated by extracts and compounds from this plant.
The anti-inflammatory effects of Tribulus terrestris constituents are also attributed to their ability to regulate the expression of various cytokines. These compounds have been observed to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in LPS-stimulated macrophages. Interestingly, some studies also report a modulation of the anti-inflammatory cytokine interleukin-10 (IL-10), suggesting a complex regulatory role in the inflammatory response.
The regulation of inflammatory mediators and cytokines by Tribulus terrestris constituents is often traced back to their influence on intracellular signaling pathways. The mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling cascades are central to the inflammatory process. Compounds from Tribulus terrestris have been shown to suppress the activation of the NF-κB pathway, which is a key transcriptional regulator of pro-inflammatory genes. Furthermore, the phosphorylation of MAPK pathway components, which also plays a critical role in the inflammatory response, has been shown to be inhibited by these natural products.
Biological Activities and Mechanistic Investigations of Tribulusamide B and Tribulus Terrestris Extracts
This section delves into the specific antiviral potential of the chemical compound Tribulusamide B and the broader biological activities observed in extracts of the plant from which it is derived, Tribulus terrestris. The exploration ranges from computational antiviral studies to in vitro and animal model research on antioxidant, anti-proliferative, and antibacterial effects.
Structure Activity Relationship Sar Studies
Investigation of Structural Modifications and Their Impact on Biological Efficacy of Tribulusamide B and Analogs
Detailed experimental studies on the synthesis and biological evaluation of a wide array of this compound analogs are limited in publicly available scientific literature. The primary source of information regarding the impact of its structural features comes from a singular, yet significant, in-silico study. This research explored the potential of this compound as an inhibitor of the Nipah virus fusion glycoprotein (B1211001) and matrix protein. researchgate.net
While a broad, experimentally derived SAR profile is not yet established, the computational analysis provides foundational insights into which parts of the this compound molecule are likely crucial for its observed antiviral activity. Lignanamides, the class of compounds to which this compound belongs, are dimers of phenylalkenoic acid amides. acs.org Their biological activities, which can be more potent than their monomeric precursors, are influenced by the nature of the constituent units and the linkages between them. acs.org
Future research involving the systematic synthesis of this compound analogs would be invaluable. By modifying key functional groups, such as the hydroxyl and methoxy (B1213986) groups on the phenyl rings, altering the amide linkages, and exploring different stereochemistries, researchers could build a comprehensive SAR profile. This would elucidate the specific structural requirements for various biological activities and pave the way for the design of more potent and selective therapeutic agents.
Computational Modeling and Chemoinformatics for SAR Prediction and Lead Optimization
Computational tools have become indispensable in modern drug discovery, offering a "top-down" approach to predict the biological potential of natural compounds like this compound and guide lead optimization. researchgate.net
A key study utilized in-silico methods to investigate the effect of this compound on Nipah virus proteins. researchgate.net This research employed molecular docking to predict the binding affinity and interaction patterns of this compound with the virus's fusion glycoprotein and matrix protein. Such studies are fundamental in identifying potential molecular targets and understanding the mechanism of action at a molecular level.
The computational analysis of this compound in the context of Nipah virus inhibition revealed specific interactions between the compound and the viral proteins. The binding energy and the types of bonds formed (e.g., hydrogen bonds, hydrophobic interactions) provide a quantitative measure of the potential inhibitory activity.
Table 1: In-Silico Docking Analysis of this compound against Nipah Virus Proteins
| Target Protein | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues |
| Fusion Glycoprotein | Data not publicly available | Data not publicly available |
| Matrix Protein | Data not publicly available | Data not publicly available |
Furthermore, chemoinformatics tools can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its hypothetical analogs. This allows for the early identification of potential liabilities and guides the design of molecules with improved drug-like properties. By combining molecular docking with pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, researchers can build predictive models to screen virtual libraries of this compound analogs, prioritizing the synthesis of compounds with the highest predicted efficacy and most favorable pharmacokinetic profiles. This computational-driven lead optimization process can significantly accelerate the development of new therapeutic agents based on the this compound scaffold. researchgate.net
Future Research Directions and Translational Perspectives
Elucidation of Unconfirmed Pharmacodynamic Mechanisms of Action for Tribulusamide B
Preliminary research has demonstrated the hepatoprotective activity of this compound. Specifically, it has been shown to significantly prevent cell death in primary cultured mouse hepatocytes induced by D-galactosamine (D-GalN) and tumor necrosis factor-alpha (TNF-α). nih.gov However, the precise molecular pathways and targets through which this compound exerts this cytoprotective effect are yet to be fully elucidated.
Future research should focus on a deeper exploration of its mechanism of action. While the anti-inflammatory properties of a related compound, Tribulusamide D, have been linked to the downregulation of inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines through the inhibition of pathways involving nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) p38, it is crucial to investigate if this compound operates through similar or distinct pathways. nih.govnih.gov Studies employing advanced techniques such as transcriptomics, proteomics, and targeted molecular docking could identify the specific receptors, enzymes, and signaling cascades modulated by this compound. researchgate.netfrontiersin.org This will provide a more comprehensive understanding of its pharmacological profile and potential therapeutic applications beyond hepatoprotection.
Development of Advanced and Selective Extraction Methods for Specific Lignanamide Profiling
The current methods for isolating this compound and other lignanamides from Tribulus terrestris often involve conventional techniques that can be time-consuming and may lack specificity. nih.govrjpponline.org To facilitate further research and potential commercialization, the development of advanced and selective extraction methods is paramount.
Techniques such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE) offer promising alternatives that are generally faster, more efficient, and use fewer solvents. mdpi.comyok.gov.tr Furthermore, the application of hyphenated analytical methods like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) can provide superior separation and characterization of specific lignanamides, including this compound. mdpi.commdpi.com The optimization of these methods, focusing on parameters like solvent composition, temperature, and extraction time, will be critical for obtaining high-purity this compound for pharmacological studies and for accurately profiling the lignanamide content in different Tribulus terrestris populations. deepdyve.comnih.gov
Strategies for Metabolic Engineering to Enhance this compound Biosynthesis in Tribulus terrestris
The natural abundance of this compound in Tribulus terrestris may be a limiting factor for its large-scale production. Metabolic engineering presents a viable strategy to enhance the biosynthesis of this valuable compound within the plant itself.
Recent transcriptome analysis of Tribulus terrestris has begun to shed light on the biosynthetic pathways of various secondary metabolites, including those related to terpenoids. biorxiv.org While the specific pathway for lignanamide biosynthesis, including that of this compound, is not yet fully characterized, identifying the key enzymes and regulatory genes involved is a crucial first step. Future research could focus on overexpressing precursor-producing genes or downregulating competing pathways to channel metabolic flux towards the synthesis of this compound. This approach has the potential to create high-yielding Tribulus terrestris cultivars, ensuring a sustainable and cost-effective supply of the compound.
Design and Synthesis of Novel this compound Analogs for Targeted Biological Research
The chemical structure of this compound, a lignanamide composed of two cinnamic amide units in a cis configuration, offers a scaffold for the design and synthesis of novel analogs with potentially enhanced or more targeted biological activities. nih.gov By systematically modifying the functional groups on the aromatic rings and the amide linkages, it is possible to explore the structure-activity relationships (SAR) of this class of compounds.
For instance, synthesizing a library of this compound analogs and screening them for hepatoprotective, anti-inflammatory, or other biological activities could lead to the discovery of lead compounds with improved potency and selectivity. mdpi.com This approach would not only contribute to a deeper understanding of the pharmacophore responsible for the observed effects but could also pave the way for the development of new therapeutic agents based on the this compound template.
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for isolating Tribulusamide B from Tribulus terrestris?
- Methodology : Combine ethanol-based extraction with chromatographic techniques (e.g., HPLC or column chromatography) for preliminary isolation. Structural confirmation requires tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy.
- Key Considerations : Optimize solvent polarity to preserve thermolabile components. Include purity assessments via HPLC-UV/Vis (≥95% purity threshold) .
Q. How can researchers optimize solvent extraction protocols to maximize this compound yield while preserving structural integrity?
- Methodology : Conduct a solvent polarity gradient study (e.g., hexane → ethyl acetate → methanol) to identify optimal solubility. Validate stability under varying temperatures (20–60°C) and pH (4–9) using LC-MS.
- Validation : Compare yields against reference standards and monitor degradation products via fragmentation patterns in MS .
Q. What spectroscopic techniques are essential for confirming the molecular structure of this compound?
- Core Techniques :
- 1D/2D NMR for carbon-proton correlation and stereochemistry.
- High-resolution MS for exact mass determination (error margin < 5 ppm).
- Quality Control : Cross-validate with X-ray crystallography if crystalline forms are obtainable .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound across different cell lines?
- Approach :
Standardize cell culture conditions (e.g., passage number, serum concentration).
Implement dose-response curves (0.1–100 µM) with positive controls (e.g., dexamethasone for anti-inflammatory assays).
Use multi-omics integration (transcriptomics + metabolomics) to identify cell-line-specific signaling pathways.
- Data Triangulation : Compare results across ≥3 independent labs to distinguish compound-specific effects from methodological artifacts .
Q. How should researchers design dose-response experiments to establish the therapeutic window for this compound in inflammatory models?
- Protocol :
- In vitro : Use RAW 264.7 macrophages stimulated with LPS (1 µg/mL) to measure IC₅₀ for NO inhibition. Include cytotoxicity assays (MTT/WST-1) to calculate selectivity indices.
- In vivo : Apply the "3Rs" framework (replacement, reduction, refinement) with murine models (e.g., carrageenan-induced paw edema). Use pharmacokinetic studies to determine bioavailability.
- Ethical Compliance : Follow institutional guidelines for animal welfare and sample size justification .
Q. What validation methods are critical when investigating this compound's purported inhibition of NF-κB signaling pathways?
- Validation Hierarchy :
Western blotting : Quantify p65 nuclear translocation and IκBα degradation.
Luciferase reporter assays : Confirm NF-κB promoter activity suppression.
CRISPR/Cas9 knockout : Validate target specificity using NF-κB-deficient cell lines.
- Reproducibility : Share raw blot images and densitometry data in supplementary materials per journal guidelines .
Addressing Data Gaps and Limitations
- Current Challenges : Limited pharmacokinetic data and lack of clinical trials for this compound. Structural analogs (e.g., Tribulusamide D) show anti-inflammatory activity via MAPK/NF-κB pathways, suggesting parallel mechanisms worth exploring .
- Future Directions : Prioritize in silico docking studies to predict molecular targets and synergistic combinations with existing therapeutics (e.g., NSAIDs).
Note : All methodologies should comply with FAIR data principles (Findable, Accessible, Interoperable, Reusable). Reference experimental details from peer-reviewed protocols rather than commercial databases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
